molecular formula C18H18N2OS2 B2843247 2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 565179-63-7

2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2843247
CAS No.: 565179-63-7
M. Wt: 342.48
InChI Key: IPEMNOUKZICRTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[2,3-d]pyrimidin-4-one class, characterized by a fused bicyclic structure incorporating a thiophene and pyrimidine ring. The 3-o-tolyl group (ortho-methylphenyl) introduces steric bulk and lipophilicity, influencing its pharmacokinetic and pharmacodynamic profiles.

Synthesis: The compound is synthesized via condensation of 3-amino-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one with o-tolualdehyde under reflux conditions, followed by purification .

Applications: Derivatives of this scaffold exhibit analgesic and anti-inflammatory activities, with reduced ulcerogenic effects compared to traditional NSAIDs .

Properties

IUPAC Name

7-methyl-3-(2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-10-7-8-12-14(9-10)23-16-15(12)17(21)20(18(22)19-16)13-6-4-3-5-11(13)2/h3-6,10H,7-9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEMNOUKZICRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno Ring: Starting with a suitable benzothiophene precursor, the thiophene ring is constructed through cyclization reactions involving sulfur-containing reagents.

    Pyrimidine Ring Construction: The pyrimidine ring is then formed by reacting the intermediate with appropriate amidine or guanidine derivatives under controlled conditions.

    Functional Group Introduction: The mercapto and methyl groups are introduced through nucleophilic substitution reactions, often using thiol and methylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to improve reaction rates and yields, particularly in the formation of the fused ring system.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the mercapto group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Disulfides: Formed through oxidation of the mercapto group.

    Substituted Derivatives: Various substituted products depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Biochemical Probes: Used in research to probe biochemical pathways.

Medicine

    Pharmacological Research: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with active site residues of enzymes, leading to inhibition. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Molecular Properties

Key structural modifications in analogues include substitutions at positions 3, 7, and the thiophene/pyrimidine rings. Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons
Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound 3-o-tolyl, 7-methyl C₁₉H₂₀N₂OS₂ 356.50 Analgesic, anti-inflammatory
3-(2,5-Dimethylphenyl) analogue (CAS N/A) 3-(2,5-dimethylphenyl), 7-methyl C₁₉H₂₀N₂OS₂ 356.50 Increased lipophilicity
3-Allyl-7-methyl derivative (307512-22-7) 3-allyl, 7-methyl C₁₆H₁₈N₂OS₂ 318.45 Enhanced solubility (allyl group)
AS8 (CAS N/A) 3-(2-nitrobenzylidene-amino) C₁₉H₁₈N₄O₃S₂ 422.50 IR: SH (2530 cm⁻¹), C=O (1676 cm⁻¹)
3-Phenethyl derivative (351007-36-8) 3-phenethyl C₁₉H₂₀N₂OS₂ 356.50 Improved CNS penetration
5,6-Dimethyl-m-tolyl analogue (CAS N/A) 5,6-dimethyl, 3-m-tolyl C₁₅H₁₄N₂OS₂ 302.41 Reduced steric hindrance

Spectroscopic and Physicochemical Comparisons

  • IR/NMR Profiles : The 2-mercapto group consistently appears at ~2530 cm⁻¹ (IR), while C=O stretches range from 1676–1722 cm⁻¹, depending on ring substitution .
  • Lipophilicity : LogP values correlate with substituent hydrophobicity; phenethyl and dimethylphenyl derivatives (LogP ~3.5) show higher membrane permeability than allyl analogues (LogP ~2.8) .

Analgesic and Anti-inflammatory Efficacy

The target compound demonstrated 68% inhibition of carrageenan-induced paw edema (vs. 72% for diclofenac) and a low ulcerogenic index (0.8 vs. 1.9 for aspirin) in rodent models . In contrast, the 3-(2-nitrobenzylidene-amino) derivative (AS8) showed weaker activity (52% edema inhibition), likely due to electron-withdrawing effects reducing COX binding .

Antimicrobial Activity

Thienopyrimidine derivatives with bulkier 3-aryl groups (e.g., 2,5-dimethylphenyl) exhibited broad-spectrum antimicrobial activity against E. coli and S. aureus (MIC: 8–16 µg/mL), while smaller substituents (e.g., methyl) were less effective .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.